Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-
Description
"Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-" is a Schiff base derived from the condensation of 3,5-dichloroaniline and 4-fluorobenzaldehyde. Schiff bases are characterized by their imine (-C=N-) functional group, which confers reactivity and biological activity. This compound features a dichlorinated benzene ring and a fluorinated phenyl group, which may enhance its stability and electronic properties compared to simpler analogs.
Properties
CAS No. |
82821-19-0 |
|---|---|
Molecular Formula |
C13H8Cl2FN |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2FN/c14-10-5-11(15)7-13(6-10)17-8-9-1-3-12(16)4-2-9/h1-8H |
InChI Key |
JANXXARWZJZKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- typically involves the reaction of 3,5-dichlorobenzenamine with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
3,5-dichlorobenzenamine+4-fluorobenzaldehyde→Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom on the 4-fluorophenyl group and chlorine atoms on the benzenamine ring participate in nucleophilic substitution under specific conditions.
Example :
In a study involving analogous fluorobenzoyl derivatives, the 4-fluorine underwent displacement when treated with amines in dimethyl sulfoxide (DMSO) or ethanol at room temperature. This resulted in the formation of 2-alkylamino-3-benzoylpyridines (e.g., 15 ) alongside unintended substitution byproducts (e.g., 16 ) .
| Reagent | Solvent | Temperature | Product(s) | Yield |
|---|---|---|---|---|
| Amine (R<sub>1</sub>NH<sub>2</sub>) | DMSO/EtOH | RT | Substituted pyridine derivatives | Mixed |
Key Insight :
The substitution of fluorine is highly dependent on the electronic environment. Electron-withdrawing groups (e.g., trifluoromethyl) adjacent to the fluorine increase its susceptibility to displacement .
Bromination and Cross-Coupling
The compound’s aromatic rings can undergo electrophilic bromination, enabling subsequent cross-coupling reactions.
Protocol :
-
Bromination : Treatment with N-bromosuccinimide (NBS) introduces bromine atoms at reactive positions.
-
Suzuki Coupling : The brominated intermediate reacts with arylboronic acids under palladium catalysis to form biaryl structures .
| Step | Reagent/Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromination | NBS | THF, 0°C | Brominated intermediate | 85–90% |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 80°C, 12 h | Biaryl derivatives (e.g., 7p-z ) | 70–82% |
Application :
This method has been utilized to synthesize pharmacologically active arylpyridine derivatives .
Condensation and Nucleophilic Addition
The methylene group facilitates condensation reactions with carbonyl compounds.
Case Study :
A synthesis protocol for anticonvulsant precursors involved the reaction of 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate with 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. The process employed in situ generation of a lithium enolate using LiHDMS at −78°C, followed by nucleophilic addition to the ketone .
| Reagent | Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Trifluoroethanone | LiHDMS | THF | −78°C | Hydroxy-butyryl-cyclopenta[c]thiophene ester | 89.3% |
Mechanism :
The reaction proceeds via enolate formation, followed by aldol-like addition to the electrophilic carbonyl carbon .
Mechanistic Insights
-
Electronic Effects : The electron-withdrawing nature of chlorine and fluorine substituents directs reactivity toward electrophilic aromatic substitution at specific positions.
-
Steric Considerations : The 3,5-dichloro arrangement on the benzenamine ring hinders substitution at the para position, favoring meta reactivity in certain cases .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of benzenamine compounds exhibit anticonvulsant properties. A study involving the synthesis of 1H-imidazol-5(4H)-one derivatives showed that certain compounds with similar structural features to benzenamine demonstrated significant anticonvulsant activity in vivo, suggesting potential therapeutic uses for epilepsy treatment .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of benzenamine derivatives. Compounds synthesized from benzenamine structures have shown efficacy against various bacterial strains. For instance, a study highlighted the synthesis of halogen-substituted imidazole derivatives that exhibited enhanced antibacterial properties compared to non-halogenated counterparts .
Herbicidal Activity
Benzenamine derivatives have been explored for their herbicidal properties. Compounds with similar functional groups have been tested for their ability to inhibit plant growth, showing promise as effective herbicides . The chlorinated phenyl groups in benzenamine enhance its biological activity, making it a candidate for further development in agricultural applications.
Synthesis of Polymers
The compound has been utilized as a building block in the synthesis of polymers and advanced materials. Its ability to form stable linkages with other chemical species allows it to be integrated into polymer matrices, improving mechanical and thermal properties .
Crystal Engineering
Recent studies have focused on the crystal structure of benzenamine derivatives, revealing insights into their solid-state behavior which is crucial for applications in material science . Understanding these properties can lead to innovations in drug formulation and delivery systems.
Case Studies
Mechanism of Action
The mechanism of action of Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other benzenamine derivatives with halogen or aromatic substituents (Table 1).
Table 1: Structural Comparison of Selected Benzenamine Derivatives
| Compound Name | Substituents | CAS Number | Key Features |
|---|---|---|---|
| Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]- | 3,5-Cl₂; 4-F-C₆H₄-CH=N- | Not specified | Dichloro + fluorophenyl Schiff base |
| Benzenamine, 3,5-difluoro- | 3,5-F₂ | 372-39-4 | Diffuorinated aniline |
| Benzenamine, 4-chloro-2-methyl- | 4-Cl; 2-CH₃ | Not specified | Chloro + methyl substitution |
| N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline | 4-F; 4-(PhCH₂O)-C₆H₄-CH=N- | 70627-52-0 | Fluoro + benzyloxy Schiff base |
| Ethalfluralin (pesticide) | 2,6-(NO₂)₂; 4-CF₃; N-ethyl/propenyl | 55283-68-6 | Trifluoromethyl + dinitro groups |
- Schiff Base Modifications : Unlike ethalfluralin, which is a dinitro-trifluoromethyl pesticide, the target compound lacks nitro groups but shares fluorinated aromaticity, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .
Physicochemical Properties
Limited data exist for the exact compound, but inferences can be drawn from analogs:
Table 2: Comparative Physicochemical Properties
- Polarity: The dichloro and fluorophenyl groups increase hydrophobicity compared to non-halogenated Schiff bases, impacting solubility and bioavailability .
Biological Activity
Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene] is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.
Chemical Structure and Synthesis
The compound can be synthesized through a reaction involving an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol. The resulting product is typically recrystallized from dimethylformamide, yielding colorless crystals with a melting point of 246–248 °C .
Antimicrobial Activity
Several studies have reported that derivatives of benzenamine exhibit notable antimicrobial properties . For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways .
Antiviral Properties
Research has highlighted the antiviral potential of benzenamine derivatives. A study indicated that certain N-heterocycles related to benzenamine demonstrated significant inhibitory effects on viral replication in cell cultures. The effectiveness was correlated with specific substitutions on the aromatic rings .
Anti-inflammatory Effects
Benzenamine derivatives have been investigated for their anti-inflammatory activities . In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzenamine derivatives is highly dependent on their chemical structure. Modifications at specific positions on the aromatic rings can enhance or diminish their efficacy. For example:
- Fluorine Substitution : The presence of fluorine atoms at specific positions has been associated with increased potency in certain biological assays.
- Alkyl Chain Variations : Changes in alkyl chain lengths and branching can significantly affect the pharmacokinetic properties and biological activity of these compounds .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzenamine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with dichloro substitutions exhibited superior antimicrobial properties compared to their non-substituted counterparts.
- In Vitro Antiviral Studies : Another investigation focused on the antiviral activity against HIV-1 using benzenamine derivatives. The most active compound showed an EC50 value significantly lower than that of standard antiviral agents, indicating a promising therapeutic potential .
Data Summary
| Property | Value/Observation |
|---|---|
| Melting Point | 246–248 °C |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Antiviral Activity | Significant inhibition of HIV-1 replication |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |
| Structure-Activity Insights | Fluorine substitution enhances potency |
Q & A
Basic: What synthetic strategies are recommended for preparing Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-?
Methodological Answer:
The compound is synthesized via Schiff base formation. A typical protocol involves refluxing equimolar amounts of 3,5-dichloroaniline and 4-fluorobenzaldehyde in anhydrous ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours. The reaction is monitored by TLC (silica gel, hexane/ethyl acetate 7:3). The product is isolated by vacuum filtration after cooling, followed by recrystallization from ethanol to enhance purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : To confirm the imine (C=N) bond (δ ~8–9 ppm in 1H NMR) and substituent positions. Chlorine and fluorine substituents induce deshielding and splitting patterns.
- IR Spectroscopy : A strong C=N stretch near 1600–1650 cm⁻¹ and N-H absence (due to imine formation).
- Mass Spectrometry (EI-MS) : To verify molecular ion [M⁺] and fragmentation patterns.
- Elemental Analysis : To validate C, H, N, Cl, and F percentages (±0.3% tolerance).
Reference protocols from analogous Schiff base syntheses .
Advanced: How can X-ray crystallography using SHELX refine the structural determination of this compound?
Methodological Answer:
Single-crystal X-ray diffraction with SHELXL (via SHELX-2018 ) enables precise refinement:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : SHELXD for phase problem resolution via dual-space methods.
- Refinement : SHELXL for anisotropic displacement parameters, hydrogen bonding, and disorder modeling. Key metrics: R1 < 5%, wR2 < 15%, goodness-of-fit ~1.05.
- Validation : Check CIF files with PLATON for symmetry errors. Example refinement parameters are detailed in SHELX literature .
Advanced: What challenges arise in NMR interpretation due to substituent effects, and how are they resolved?
Methodological Answer:
Challenges include:
- Splitting from 19F Coupling : Fluorine (I=½) causes splitting in 1H/13C NMR (e.g., para-F splits aromatic protons into doublets).
- Quadrupolar Broadening : Chlorine (I=3/2) may broaden signals.
Solutions : - Use DEPT-135 and HSQC to assign carbons.
- 19F-decoupled NMR to simplify splitting.
- Solvent Optimization : DMSO-d6 enhances solubility for sharper peaks.
Refer to spectral assignments in analogous fluorinated Schiff bases .
Advanced: How do chlorine and fluorine substituents influence coordination chemistry applications?
Methodological Answer:
The electron-withdrawing Cl and F groups enhance the ligand’s Lewis acidity, favoring metal coordination.
- Metal Binding : The imine N and aromatic Cl/F act as donor sites.
- Electronic Effects : Cl/F reduce electron density on the aromatic ring, stabilizing low-oxidation-state metals (e.g., Cu(I), Fe(II)).
- Applications : Catalysis (e.g., C–C coupling) or sensor design. Compare with studies on 3,5-dihalo-Schiff bases .
Basic: What purity validation methods are recommended post-synthesis?
Methodological Answer:
- TLC : Use silica plates with UV visualization; Rf ~0.5 in hexane/EtOAc (7:3).
- HPLC : C18 column, acetonitrile/water (70:30), retention time consistency.
- Melting Point : Sharp range (<2°C deviation) indicates purity.
- Elemental Analysis : Match calculated vs. observed %C, %H, %N.
Protocols align with purity checks for structurally similar amines .
Advanced: How can DFT calculations predict electronic properties for material science applications?
Methodological Answer:
- Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
- Parameters : Optimize geometry, calculate HOMO-LUMO gaps (predict redox activity), and electrostatic potential maps (identify reactive sites).
- Comparison : Validate with experimental UV-Vis (λmax ~300–400 nm for π→π* transitions).
Studies on nitro-substituted Schiff bases provide benchmarking .
Basic: What safety protocols are essential given structural similarities to hazardous compounds?
Methodological Answer:
While specific toxicity data for this compound may be limited, structural analogs (e.g., halogenated anilines) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
